Crenulatin

Descripción general

Descripción

Crenulatin es un derivado de flavonol con la fórmula molecular C₂₅H₂₀O₁₀ . Se aísla de las raíces de Rhodiola crenulata, una hierba medicinal ampliamente utilizada . Este compuesto ha llamado la atención debido a su estructura única y sus potenciales actividades biológicas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Crenulatin se puede preparar utilizando una combinación de cromatografía de resina macroporosa DIAION HP-20 y cromatografía en gel de sílice . El proceso implica una elución en gradiente con un 5-20% de etanol para eliminar impurezas, seguido de una separación usando una mezcla de cloroformo y metanol en una proporción de volumen de 4:1 .

Métodos de producción industrial: La producción industrial de this compound se basa principalmente en la extracción de Rhodiola crenulata utilizando las técnicas cromatográficas mencionadas anteriormente . Este método garantiza una alta pureza y rendimiento del compuesto, lo que lo hace adecuado para diversas aplicaciones .

Análisis De Reacciones Químicas

Tipos de reacciones: Crenulatin experimenta diversas reacciones químicas, incluyendo oxidación, reducción y sustitución .

Reactivos y condiciones comunes:

Oxidación: Se pueden utilizar agentes oxidantes comunes como permanganato de potasio o peróxido de hidrógeno.

Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio se emplean típicamente.

Sustitución: Las reacciones de sustitución nucleofílica se pueden llevar a cabo utilizando reactivos como hidróxido de sodio o carbonato de potasio.

Productos principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir quinonas, mientras que la reducción puede producir alcoholes .

Aplicaciones Científicas De Investigación

Crenulatin tiene una amplia gama de aplicaciones de investigación científica:

Mecanismo De Acción

Crenulatin ejerce sus efectos a través de la regulación de la expresión de Fas/Bcl-2 y la actividad de la caspasa-3 . Tiene efectos bidireccionales sobre la apoptosis, inhibiéndola a concentraciones más bajas y estimulándola a concentraciones más altas . Este mecanismo implica la modulación de las vías moleculares relacionadas con la supervivencia y muerte celular .

Comparación Con Compuestos Similares

Compuestos similares:

- Salidroside

- p-Tyrosol

- Rosavin

Comparación: Crenulatin es único debido a su estructura específica y sus efectos bidireccionales sobre la apoptosis . Si bien el salidroside y el p-tyrosol también se derivan de Rhodiola crenulata y exhiben actividades biológicas similares, la capacidad de this compound para modular la apoptosis de forma dependiente de la concentración lo diferencia .

Actividad Biológica

Crenulatin, a compound derived from Rhodiola crenulata, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including antioxidant, antibacterial, antifungal, and anticancer effects, supported by relevant data and case studies.

Chemical Profile

This compound (C11H20O6) is a coumarin derivative with a complex structure that contributes to its biological activity. Its chemical properties are summarized in the following table:

| Property | Value |

|---|---|

| Molecular Formula | C11H20O6 |

| Molecular Weight | 232.28 g/mol |

| CAS Number | 5316128 |

| Solubility | Soluble in ethanol |

Antioxidant Activity

This compound exhibits significant antioxidant properties. In a study evaluating various compounds from R. crenulata, this compound demonstrated strong scavenging activity against free radicals. The IC50 value for hydroxyl radical scavenging was reported between 0.09 to 0.12 mg/mL, indicating its potential as a natural antioxidant agent .

Antibacterial Properties

Research has shown that this compound possesses antibacterial activity against several pathogenic bacteria. The minimum inhibitory concentration (MIC) against Escherichia coli and Staphylococcus aureus was determined to be 5.0 mg/mL, while the minimum bactericidal concentration (MBC) was found to be 10.0 mg/mL for certain strains . This suggests that this compound could be effective in treating bacterial infections.

Antifungal Activity

This compound has also been evaluated for its antifungal properties. It showed an MIC of 625 mg/L against Candida albicans, indicating moderate efficacy in inhibiting fungal growth . This activity highlights its potential use in treating fungal infections.

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. It was tested on multiple cancer cell lines including HepG2 (liver carcinoma) and MCF-7 (breast cancer). While the results indicated weak to moderate cytotoxic activity, further structure-activity relationship (SAR) studies are necessary to enhance its efficacy against cancer cells .

Case Studies and Research Findings

- Antioxidant Efficacy Study : A comparative study on various extracts from R. crenulata highlighted that compounds like this compound significantly improved cell viability in oxidative stress models, suggesting its role as a protective agent against oxidative damage .

- Antibacterial Assessment : In a controlled laboratory setting, the essential oil containing this compound was tested against common pathogens responsible for gastrointestinal infections. The results confirmed its antibacterial properties, making it a candidate for further pharmaceutical development .

- Antifungal Investigation : A study focusing on the antifungal activity of different coumarins found that this compound effectively inhibited the growth of Candida albicans, supporting its potential use in antifungal therapies .

Propiedades

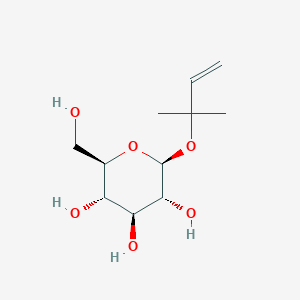

IUPAC Name |

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(2-methylbut-3-en-2-yloxy)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O6/c1-4-11(2,3)17-10-9(15)8(14)7(13)6(5-12)16-10/h4,6-10,12-15H,1,5H2,2-3H3/t6-,7-,8+,9-,10+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEGGZNOPAPRAIG-SPFKKGSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C=C)OC1C(C(C(C(O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C=C)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.